Chloro(imino)arsane
Description
Chloro(imino)arsane, also known as 10-chloro-5,10-dihydrophenarsazine or diphenylaminechloroarsine, is an arsenic-containing heterocyclic compound characterized by a chloro substitution and an imino group (-NH-) within its structure (CAS: 578-94-9; C₁₂H₉AsClN) . This compound belongs to the phenarsazine family, where arsenic replaces one nitrogen atom in a fused aromatic system.
Properties
Molecular Formula |
AsClHN |
|---|---|
Molecular Weight |
125.39 g/mol |
IUPAC Name |
chloro(imino)arsane |
InChI |
InChI=1S/AsClHN/c2-1-3/h3H |
InChI Key |
RURDYFMGDXOPKE-UHFFFAOYSA-N |
Canonical SMILES |
N=[As]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(imino)arsane can be synthesized through several methods. One common approach involves the reaction of arsenic trichloride with ammonia or primary amines under controlled conditions. The reaction typically proceeds as follows:
AsCl3+NH3→AsCl2(NH2)+HCl
Further reaction with additional chlorine sources can yield this compound:
AsCl2(NH2)+Cl2→AsCl(NH)+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using arsenic trichloride and ammonia or amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Chloro(imino)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert this compound to arsenic hydrides or other reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and other reduced arsenic species.
Substitution: Various substituted arsenic compounds, depending on the nucleophile used.
Scientific Research Applications
Chloro(imino)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of chloro(imino)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Anticancer Potential
Chloro-substituted aromatic compounds demonstrate significant variation in anticancer activity depending on halogen position and electronegativity. For example:
- Compound 20 (ortho-chloro substitution) exhibits an IC₅₀ of 28.8 ± 0.6 mM against breast cancer cells, while Compound 5 (meta-chloro) shows 26.4 ± 0.8 mM, indicating minor positional effects .
- Compound 19 (2,6-dichloro substitution) displays reduced activity (IC₅₀ > 30 mM), whereas Compound 21 (di-fluoro substitution) shows a "steep decline" in efficacy, highlighting the superior role of chlorine over fluorine in enhancing cytotoxicity .
Table 1: Anticancer Activity of Chloro- vs. Fluoro-Substituted Compounds
| Compound | Substituent(s) | Position(s) | IC₅₀ (mM) |
|---|---|---|---|
| 5 | Chloro | Meta | 26.4 ± 0.8 |
| 20 | Chloro | Ortho | 28.8 ± 0.6 |
| 19 | Dichloro | 2,6 | >30 |
| 21 | Difluoro | - | >30 |
Antimicrobial Activity
In 4-thiazolidinone derivatives, the combination of chloro and fluoro groups synergistically enhances antibacterial activity against B. subtilis and S. aureus. For instance:
- Derivatives with 3-chloro-4-fluorophenyl imino groups exhibit broad-spectrum antibacterial effects, while mono-chloro or fluoro substitutions show reduced potency .
- Structure-activity relationship (SAR) studies confirm that chloro groups improve lipophilicity and membrane penetration, whereas fluorine enhances electronic interactions with bacterial targets .
Table 2: Antimicrobial Activity of Halogen-Substituted 4-Thiazolidinones
| Substituent | Antibacterial Efficacy* | Key Pathogens Targeted |
|---|---|---|
| 3-Chloro-4-fluorophenyl | High | B. subtilis, S. aureus |
| 4-Chlorophenyl | Moderate | B. subtilis |
| 3-Fluorophenyl | Low | S. aureus |
*Efficacy relative to control compounds.
Photophysical Properties
Chloro substitutions significantly influence fluorescence properties in aromatic systems:
- Compound 3 (chloro-substituted 2-amino-4,6-diphenyln derivative) exhibits an emission maximum of ~450 nm in polar solvents, attributed to chloro-induced electron-withdrawing effects that stabilize excited states .
- Compound 6 (structurally analogous to Compound 3) shows similar fluorescence enhancement, confirming the critical role of chloro groups in optimizing photophysical behavior .
Structural Analogs
- Azo-azomethine dyes with chloro-phenylazo groups (e.g., 4-[[[4-(4′-chlorophenylazo)phenyl]imino]methyl]phenyl-2-propenoat) demonstrate applications in materials science, leveraging chloro-imino interactions for optical tuning .
- Chlorinated aromatic amines like 2-chloroaniline (CAS: 95-51-2) and 4-chloroaniline (CAS: 106-47-8) serve as precursors in synthesizing bioactive molecules, though they lack the arsenic heterocycle seen in chloro(imino)arsane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
